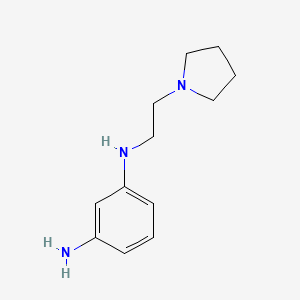
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with diphenyl and piperidinyl groups. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The unique structure of this compound makes it a compound of interest in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways involved depend on the biological context and the target cells or organisms.
Vergleich Mit ähnlichen Verbindungen
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C20H20N2S |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2,4-diphenyl-5-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C20H20N2S/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1-10,16,21H,11-14H2 |
InChI-Schlüssel |
QPZXNDVJVMLMSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





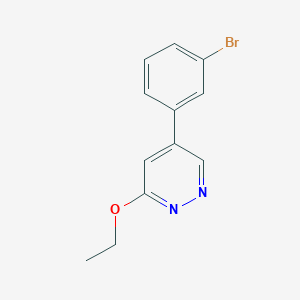
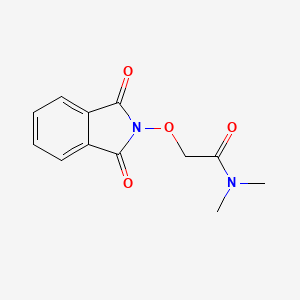

![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)

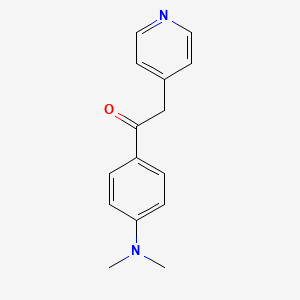
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
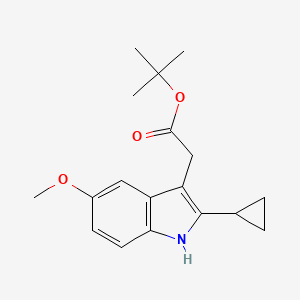
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
